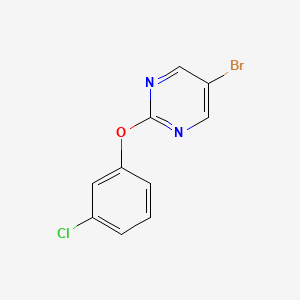

5-Bromo-2-(3-chlorophenoxy)pyrimidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Bromo-2-(3-chlorophenoxy)pyrimidine is a versatile small molecule scaffold used in various chemical and biological research applications. It is characterized by the presence of a bromine atom at the 5-position and a 3-chlorophenoxy group attached to the 2-position of the pyrimidine ring. This compound is known for its potential in medicinal chemistry and as a building block in organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-(3-chlorophenoxy)pyrimidine typically involves the bromination of pyrimidine derivatives. One efficient method for bromination is using sodium monobromoisocyanurate (SMBI) as the brominating agent . This method allows for the selective bromination at the C-5 position of the pyrimidine ring. Other brominating agents such as N-bromosuccinimide (NBS) in dimethylformamide (DMF) can also be used .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-2-(3-chlorophenoxy)pyrimidine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines or thiols in the presence of a base.

Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids under mild conditions.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (MCPBA).

Major Products Formed

Substitution Products: Various substituted pyrimidines depending on the nucleophile used.

Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Research has indicated that derivatives of pyrimidine compounds, including 5-bromo-2-(3-chlorophenoxy)pyrimidine, exhibit promising anticancer properties. A study showed that certain pyrimidine derivatives could induce apoptosis in cancer cell lines such as HepG2 and HeLa. The mechanism involves the upregulation of pro-apoptotic proteins like Bax and caspase-3 while downregulating anti-apoptotic proteins like Bcl-2, suggesting potential therapeutic applications in cancer treatment .

Antifungal Properties

The compound has also been studied for its antifungal activity. In vitro tests demonstrated that specific pyrimidine derivatives exhibited significant inhibition against fungal pathogens such as Botrytis cinerea and Phomopsis sp. These findings indicate that this compound could serve as a lead compound in developing antifungal agents .

Agricultural Applications

Herbicide Development

Pyrimidine derivatives are being explored for their potential use as herbicides. The chlorophenoxy group enhances the herbicidal activity of the pyrimidine core, making compounds like this compound candidates for further development in agricultural chemistry . Research has focused on the structure-activity relationship (SAR) to optimize efficacy against specific weed species.

Synthesis and Industrial Applications

Synthetic Pathways

The synthesis of this compound can be achieved through various methods, including one-step reactions that improve yield and reduce environmental impact. Recent advancements in synthetic methodologies have highlighted efficient routes that minimize waste and enhance raw material utilization .

Material Science

In material science, pyrimidine derivatives are utilized in the development of organic electronic materials due to their electronic properties. The incorporation of bromine and chlorine into the pyrimidine structure can modify its electronic characteristics, making it suitable for applications in organic light-emitting diodes (OLEDs) and photovoltaic cells .

Case Studies

Mécanisme D'action

The mechanism of action of 5-Bromo-2-(3-chlorophenoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the target enzyme, thereby blocking its activity. The molecular targets and pathways involved vary based on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

5-Bromo-2-chloropyridine: Similar in structure but with a pyridine ring instead of a pyrimidine ring.

5-Bromo-2-fluoropyridine: Contains a fluorine atom instead of a chlorophenoxy group.

Uniqueness

5-Bromo-2-(3-chlorophenoxy)pyrimidine is unique due to the presence of both bromine and chlorophenoxy groups, which provide distinct reactivity and potential for diverse chemical modifications. This makes it a valuable scaffold in the synthesis of complex molecules.

Activité Biologique

5-Bromo-2-(3-chlorophenoxy)pyrimidine is a compound of significant interest in medicinal chemistry, particularly for its potential anticancer properties. This article explores its biological activity, including cytotoxicity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom at the 5-position and a 3-chlorophenoxy group at the 2-position of the pyrimidine ring. This structural configuration is believed to contribute to its biological activity.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. The following table summarizes the cytotoxic activity of this compound compared to other derivatives.

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | 45 ± 5 | |

| HCT-116 | 6 ± 1 | ||

| HepG-2 | 48 ± 10 | ||

| Other Pyrimidine Derivatives | MCF-7 | 46 ± 4 | |

| HCT-116 | 7 ± 1 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The compound shows superior activity against HCT-116 cells, suggesting its potential as an anticancer agent.

The biological activity of this compound is linked to several mechanisms:

- Cell Cycle Arrest : Studies indicate that treatment with this compound leads to significant alterations in cell cycle progression. For example, flow cytometry analysis revealed an increase in the G0-G1 phase and a decrease in S and G2/M phases in treated HepG2 cells .

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells. In HepG2 cells, treatment resulted in elevated levels of pro-apoptotic proteins such as Bax and caspase-3, while decreasing anti-apoptotic Bcl-2 levels . This suggests that the compound promotes programmed cell death, a desirable effect in cancer therapy.

- Enzymatic Inhibition : The compound's ability to inhibit cyclin-dependent kinase 2 (CDK2) was also noted, with significant inhibitory activity observed at low concentrations (IC50 values ranging from 0.057 to 0.119 µM) compared to known inhibitors like sorafenib .

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

- Study on MCF-7 and HCT-116 Cells : A study demonstrated that this compound significantly inhibited the growth of both MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, with IC50 values indicating potent cytotoxicity .

- Mechanistic Insights : Another investigation into its mechanism revealed that treatment altered apoptotic pathways, confirming its role as a potential therapeutic agent against cancers characterized by dysregulated apoptosis .

Propriétés

IUPAC Name |

5-bromo-2-(3-chlorophenoxy)pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrClN2O/c11-7-5-13-10(14-6-7)15-9-3-1-2-8(12)4-9/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAMQVRMZSPQBNI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)OC2=NC=C(C=N2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.52 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.